4-Amino-2-chlorobenzophenone
Description
Structure
3D Structure
Properties
CAS No. |
61747-12-4 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
(4-amino-2-chlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10ClNO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI Key |
LPWVIVSQYVJOLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 2 Chlorobenzophenone
Conventional Organic Synthesis Approaches
Traditional methods for synthesizing 4-Amino-2-chlorobenzophenone rely on well-established reactions in organic chemistry, including Friedel-Crafts acylation, the reduction of nitro precursors, and reactions involving chloroanilines and benzoyl chlorides.
The Friedel-Crafts acylation is a fundamental method for forming the carbon-carbon bond between the two aromatic rings of the benzophenone (B1666685) core. libretexts.orglibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orggoogleapis.com
For the synthesis of a dichlorobenzophenone precursor to this compound, one possible route is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with benzoyl chloride. In this reaction, the benzoyl group is introduced onto the dichlorinated ring. The reaction of benzene (B151609) with benzoyl chloride in the presence of a Lewis acid like aluminum chloride is a common method for producing benzophenone and its derivatives. googleapis.com The conditions for such reactions, including the choice of solvent and catalyst, can influence the product distribution and yield. scribd.comresearchgate.net For instance, the benzoylation of chlorobenzene (B131634) can lead to a mixture of ortho, meta, and para isomers. scribd.com Subsequent amination of the resulting 2,4-dichlorobenzophenone (B35555) would be required to yield the final product.
The reactivity of the aromatic ring is a crucial factor in Friedel-Crafts reactions. The presence of deactivating groups can hinder the reaction, while activating groups can promote it. libretexts.org
A common and effective method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 2-chloro-4-nitrobenzophenone. The nitro group can be selectively reduced to an amino group using various reducing agents.
A documented procedure involves the reduction of 2-chloro-4-nitrobenzophenone using iron powder in the presence of an acid. In a specific example, 2-chloro-4-nitrobenzophenone was treated with iron powder and concentrated hydrochloric acid in a mixture of ethanol (B145695) and water to yield this compound. nih.gov Another patent describes a similar reduction where 2-chloro-4-nitrobenzophenone is reduced to this compound, resulting in a 69% yield after crystallization. google.com
Other reducing systems for converting a nitro group to an amine include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, and chemical reductions using reagents such as tin(II) chloride or sodium hydrosulfite. google.com
Table 1: Experimental Data for the Reduction of 2-Chloro-4-nitrobenzophenone
| Precursor | Reagents | Solvent(s) | Yield | Reference |
| 2-Chloro-4-nitrobenzophenone | Iron, Concentrated Hydrochloric Acid | Ethanol, Water | - | nih.gov |
| 2-Chloro-4-nitrobenzophenone | - | Benzene-Hexane | 69% | google.com |
Reactions involving Chloroanilines and Benzoyl Chlorides
The formation of the amide bond followed by intramolecular cyclization or rearrangement can also be a pathway to aminobenzophenones. A general approach involves the reaction of a substituted aniline (B41778) with a benzoyl chloride derivative. For instance, the reaction of 3-chloroaniline (B41212) with benzoyl chloride in a solvent like dichloromethane, often in the presence of a base to neutralize the HCl byproduct, is a known method for synthesizing related benzamides. evitachem.com The reaction is typically heated to facilitate the formation of the amide bond. evitachem.com
A German patent describes the condensation of a p-substituted aniline with a substituted benzoyl chloride in the presence of zinc chloride, followed by hydrolysis to yield 2-aminobenzophenones. google.com While not specific to the 4-amino-2-chloro isomer, this highlights the general applicability of this approach.
Furthermore, a solvent-free method for the benzoylation of various anilines, including chloroanilines, has been reported. This involves mixing equimolar amounts of the amine and benzoyl chloride at room temperature, which can provide the N-benzoylated product in high yield and purity in a short time. researchgate.net
Table 2: General Conditions for the Reaction of Chloroanilines with Benzoyl Chloride
| Chloroaniline Isomer | Reagents | Solvent | Base | Temperature | Reference |
| 3-Chloroaniline | Benzoyl chloride | Dichloromethane | Sodium/Potassium Hydroxide | 40-50°C | |
| 3-Chloroaniline | Benzoyl chloride | Dichloromethane | Sodium/Potassium Hydroxide | 50-70°C | evitachem.com |
| Various Chloroanilines | Benzoyl chloride | Solvent-free | None | Room Temperature | researchgate.net |
Modern Synthetic Techniques and Reaction Optimization
In recent years, modern synthetic methodologies have been developed to improve the efficiency, environmental friendliness, and reaction times for the synthesis of aminobenzophenones and related compounds. These include microwave-assisted synthesis and the use of catalyst-free and solvent-free conditions.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.netmdpi.com
Several studies have demonstrated the successful application of microwave heating for the synthesis of aminobenzophenone derivatives and their subsequent conversion to other important molecules. For example, the synthesis of aryl aminobenzophenone p38 MAP kinase inhibitors has been achieved in good to excellent yields using palladium-catalyzed aryl amination under microwave irradiation. nih.gov Another report describes an efficient synthesis of 1,4-benzodiazepin-2-ones through the microwave-assisted condensation of 2-aminobenzophenone (B122507) with Boc-protected amino acids, which resulted in higher yields and shorter reaction times compared to traditional methods. researchgate.net The synthesis of 2-amino-5-chlorobenzophenone (B30270) derivatives has also been achieved using both conventional and microwave methods, with the microwave method providing better yields. arabjchem.org
The development of catalyst-free and solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and the use of hazardous materials. Several methodologies have been reported for the synthesis of quinazolines and other heterocycles from 2-aminobenzophenones under such conditions.
For instance, a catalyst- and solvent-free synthesis of quinazoline (B50416) derivatives from 2-aminobenzophenones has been reported under microwave heating, affording the products in good to excellent yields. nih.gov Another study describes a solvent-free reaction for the synthesis of quinolines from 2-aminobenzophenone in the presence of caesium iodide, with the best results obtained under solvent-free conditions at 100°C. researchgate.net
The benzoylation of amines, a key step in some synthetic routes to aminobenzophenones, has also been achieved under solvent-free conditions without the need for a base, providing a green and efficient alternative to traditional methods. researchgate.net Similarly, the chemoselective acylation and benzoylation of amines using copper oxide as a catalyst has been reported under solvent-free conditions at room temperature. tsijournals.com
Direct Amination Strategies and Suzuki-Miyaura Coupling Analogs
Modern synthetic organic chemistry has increasingly relied on transition metal-catalyzed cross-coupling reactions to construct complex molecular architectures with high efficiency and selectivity. For the synthesis of this compound, direct amination strategies and analogs of the Suzuki-Miyaura coupling represent advanced methodologies that can potentially streamline the manufacturing process by avoiding multiple protection-deprotection steps. These methods focus on the direct formation of carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds at key positions of the benzophenone scaffold.
Direct Amination Strategies
Direct amination reactions, particularly the Buchwald-Hartwig amination, provide a powerful tool for the formation of aryl-amine bonds. rsc.org This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a base. In the context of this compound synthesis, a plausible precursor would be 2,4-dichlorobenzophenone. The strategic challenge lies in achieving regioselective amination at the C-4 position over the more sterically hindered C-2 position.
The success of such a transformation hinges on the careful selection of the catalyst system, which typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. Ligands like Xantphos and BrettPhos have been successfully employed in similar aminations of dihalogenated aromatic compounds. The choice of base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also critical for an efficient catalytic cycle.
An alternative approach is the Ullmann coupling, a classical copper-catalyzed method for C-N bond formation, which has been updated with modern ligand systems to improve yields and reaction conditions. Furthermore, innovative one-pot procedures have been developed that combine the 1,2-addition of organolithium reagents to amides, which generates a lithium amide in situ, followed by a Buchwald-Hartwig amination to produce aminoarylketones. rsc.org
Suzuki-Miyaura Coupling Analogs
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, traditionally linking an organoboron compound with an organohalide using a palladium catalyst. yonedalabs.com While not a direct amination method, its principles can be adapted to construct the aminobenzophenone framework. One such strategy involves the palladium-catalyzed addition of arylboronic acids to 2-aminobenzonitrile (B23959) derivatives. asianpubs.orgucl.ac.uk The resulting imine intermediate can then be hydrolyzed to yield the desired aminobenzophenone. This approach builds the ketone functionality while the amino group is already present on one of the aromatic rings.
More recently, methodologies have emerged that merge the pathways of Suzuki-Miyaura and Buchwald-Hartwig reactions. A novel "aminative Suzuki–Miyaura coupling" has been reported, which achieves a three-component reaction between an aryl halide, an arylboronic acid, and an amination reagent. snnu.edu.cn This process forms a diaryl amine (C-N-C linked) product from the same starting materials typically used for biaryl (C-C linked) synthesis, effectively inserting a nitrogen atom into the final structure. snnu.edu.cn Such a strategy could offer a highly convergent route to aminobenzophenone derivatives.
The versatility of the Suzuki coupling is further demonstrated by the use of specialized organoboron reagents. For instance, potassium Boc-protected aminomethyltrifluoroborate has been used as a primary aminomethyl equivalent in cross-coupling reactions with various aryl chlorides, showcasing a modular approach to installing protected amino functionalities. nih.gov
Research Findings on Analogous Cross-Coupling Reactions
The following table summarizes key findings from studies on direct amination and Suzuki-type reactions for the synthesis of related aminoarylketones, illustrating the reaction conditions and efficacy of these methods.
| Synthetic Strategy | Substrate(s) | Key Reagents / Catalyst System | Conditions | Product / Yield | Citation |
| Buchwald-Hartwig Amination | 4,4'-Dichlorobenzophenone, Diethylamine | Pd₂(dba)₃, BrettPhos ligand, NaOtBu | 1,4-Dioxane, 100°C | 4,4'-Bis(diethylamino)benzophenone / 92% | |
| Ullmann Coupling | 4,4'-Dibromobenzophenone, Diethylamine | Pd(OAc)₂/Xantphos, Cs₂CO₃ | Toluene, 110°C, 24 hours | 4,4'-Bis(diethylamino)benzophenone / 85–90% | |
| Pd-Catalyzed Addition | 2-Aminobenzonitrile, Sodium Phenylsulfinate | Pd(OAc)₂, bipyridine (bpy) | Solvent, H₂O, 80°C, 48 h | o-Aminobenzophenone / Moderate to excellent yields | nih.gov |
| Pd-Catalyzed Addition | 2-Aminobenzonitrile derivatives, Arylboronic acids | Palladium catalyst | Not specified | 2-Aminobenzophenones / Excellent yields | asianpubs.org |
| Suzuki-Miyaura Coupling | Aryl Halides, Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂, SPhos/XPhos ligand, K₂CO₃ | Toluene/H₂O, 85°C, 22 h | Boc-protected Aminomethylarenes / Good to excellent yields | nih.gov |
Chemical Reactivity and Derivatization of 4 Amino 2 Chlorobenzophenone
Reactivity of the Amino Group
The primary amino group attached to the benzene (B151609) ring is a site of significant nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds.
Nucleophilic Substitution Reactions
The amino group of 4-Amino-2-chlorobenzophenone can act as a nucleophile in substitution reactions. For instance, in the synthesis of benzodiazepines and other heterocyclic systems, the nitrogen atom attacks an electrophilic carbon, displacing a leaving group. nih.govnih.gov While specific examples with this compound are not extensively documented in readily available literature, the reactivity is analogous to its isomer, 2-amino-5-chlorobenzophenone (B30270), which is widely used in the synthesis of pharmaceuticals. nih.govwikipedia.org The nucleophilicity of the amino group is somewhat tempered by the electron-withdrawing effects of the adjacent benzoyl group and the chloro substituent.
Condensation Reactions Leading to Schiff Bases
A hallmark reaction of primary amines is their condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is of great importance in synthetic organic chemistry. The reaction of this compound with various carbonyl compounds would proceed via nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine.
A study on the synthesis of a Schiff base from the related 4-chlorobenzophenone (B192759) and glycine (B1666218) demonstrates the feasibility of such transformations. organic-chemistry.org In a typical procedure, equimolar amounts of the aminobenzophenone and the aldehyde or ketone are refluxed in a suitable solvent, often with acid or base catalysis, to drive the equilibrium towards the product. rasayanjournal.co.inresearchgate.net
Table 1: Representative Schiff Base Formation Reaction
| Reactant 1 | Reactant 2 | Product |
| This compound | Benzaldehyde | (E)-4-((benzylidene)amino)-2-chlorobenzophenone |
| This compound | Acetone | N-(1-methylethylidene)-4-amino-2-chlorobenzophenone |
This table presents hypothetical reaction products based on general chemical principles of Schiff base formation.
Acylation Reactions
The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds. For example, the acylation of the isomeric 2-amino-5-chlorobenzophenone with chloroacetyl chloride is a key step in the synthesis of several benzodiazepines. wikipedia.orggoogle.com A similar reaction with this compound would proceed by the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.
Table 2: General Acylation Reaction
| Acylating Agent | Product |
| Acetyl chloride | N-(4-benzoyl-3-chlorophenyl)acetamide |
| Benzoyl chloride | N-(4-benzoyl-3-chlorophenyl)benzamide |
This table illustrates the expected products from the acylation of this compound.
Reactivity of the Chloro Substituent
Influence on Aromatic Ring Electronic Properties and Reactivity
The chloro substituent exerts two opposing electronic effects on the aromatic ring:
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This inductive effect deactivates the ring towards electrophilic aromatic substitution. nih.govacs.org
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This resonance effect increases electron density at the ortho and para positions relative to the chloro substituent. wikipedia.org
Synthesis of Novel Derivatives
The reactive sites on this compound make it a versatile starting material for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry.
Aminobenzophenones are well-established precursors for the synthesis of quinolines, quinazolinones, and benzodiazepines. nih.govnih.govresearchgate.netasianpubs.org For instance, the synthesis of quinoline (B57606) derivatives can be achieved through the Friedländer annulation, which involves the condensation of an o-aminobenzophenone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. scispace.com
Similarly, quinazolinones can be synthesized from 2-aminobenzamides, which can be derived from 2-aminobenzophenones. organic-chemistry.orgnih.govresearchgate.netuin-malang.ac.id The synthesis of benzodiazepines often involves the initial acylation of the amino group, followed by cyclization reactions. nih.govresearchgate.netviu.ca While specific examples detailing the use of this compound in these syntheses are not as prevalent as for its 2-amino-5-chloro isomer, the underlying chemical principles suggest its utility as a building block for analogous novel derivatives.
Heterocyclic Annulation for Complex Structures (e.g., Benzodiazepines, Quinolines)
This compound and its isomers are pivotal starting materials for synthesizing a variety of heterocyclic compounds, most notably benzodiazepines, a class of compounds with significant applications. researchgate.netnih.gov The strategic placement of the amino and benzoyl groups facilitates cyclization reactions to form the characteristic seven-membered diazepine (B8756704) ring.
The synthesis of 1,4-benzodiazepines often begins with the acylation of the amino group. For instance, in the synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, a precursor to diazepam, 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride. actascientific.comgoogle.com The resulting 2-(chloroacetamido)-5-chlorobenzophenone can then be cyclized. One method involves treatment with hexamethylenetetramine (hexamine) and ammonium (B1175870) chloride in a methanol-water mixture under microwave irradiation, which facilitates amination and subsequent cyclization to yield the benzodiazepine (B76468) core with high efficiency. actascientific.com An alternative pathway involves reacting 2-amino-5-chlorobenzophenone with glycine ethyl ester in pyridine, which also leads to the formation of the benzodiazepine-2-one structure. researchgate.net
This compound is also a precursor for other notable benzodiazepines:
Chlordiazepoxide : The synthesis involves an initial reaction of 2-amino-5-chlorobenzophenone with hydroxylamine (B1172632) to form the oxime. This intermediate is then reacted with chloroacetyl chloride, leading to the formation of 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide. Subsequent reaction with methylamine (B109427) induces ring expansion to yield chlordiazepoxide. wikipedia.org
Prazepam : This synthesis involves the acylation of 2-amino-5-chlorobenzophenone using cyclopropanecarbonyl chloride. The resulting amide undergoes a series of reduction, oxidation, and further acylation steps, ultimately followed by treatment with hydrazine (B178648) hydrate (B1144303) to form prazepam. wikipedia.org
Beyond benzodiazepines, aminobenzophenones are valuable synthons for other heterocyclic systems like quinolines. researchgate.netnih.govresearchgate.netasianpubs.org The synthesis of 4-aryl quinoline derivatives can be achieved from 2-aminobenzophenone (B122507) derivatives through reactions with acetylenic esters. researchgate.net
Table 1: Examples of Heterocyclic Annulation Reactions
| Starting Material | Key Reagents | Resulting Heterocycle |
| 2-Amino-5-chlorobenzophenone | 1. Chloroacetyl chloride2. Hexamethylenetetramine, Ammonium Chloride | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one |
| 2-Amino-5-chlorobenzophenone | Glycine ethyl ester, Pyridine | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one |
| 2-Amino-5-chlorobenzophenone | 1. Hydroxylamine2. Chloroacetyl chloride3. Methylamine | Chlordiazepoxide |
| 2-Aminobenzophenone derivatives | Acetylenic esters | 4-Aryl Quinolines |
Formation of Metal Complexes
The amino and carbonyl groups of this compound and its derivatives can act as coordination sites for metal ions, leading to the formation of metal complexes. The synthesis of these complexes often involves the preliminary formation of a Schiff base ligand.
A study detailed the synthesis of a Schiff base, 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone, derived from 2-amino-5-chlorobenzophenone. nih.gov This ligand was then used to prepare new complexes with a range of transition metals, including Manganese(II), Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Iron(III). nih.gov
Spectroscopic and analytical data revealed that the Schiff base behaves as a neutral bidentate ligand, coordinating to the metal ions through the nitrogen and oxygen atoms. The resulting complexes were found to have a 1:2 stoichiometry, meaning one metal ion is coordinated to two molecules of the Schiff base ligand. nih.gov The formation of these coordination complexes is confirmed by techniques such as FT-IR, ¹H NMR, ESI mass spectrometry, and for specific metals, Mössbauer and ESR spectroscopy. nih.gov
Table 2: Metal Complexes Derived from a 2-Amino-5-chlorobenzophenone Schiff Base
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Sites |
| Mn(II) | 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone | 1:2 | N, O |
| Co(II) | 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone | 1:2 | N, O |
| Ni(II) | 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone | 1:2 | N, O |
| Cu(II) | 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone | 1:2 | N, O |
| Zn(II) | 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone | 1:2 | N, O |
| Fe(III) | 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone | 1:2 | N, O |
Preparation of Oxime Derivatives
The ketone functional group in this compound readily reacts with hydroxylamine to form oxime derivatives. This reaction is a standard method for converting ketones into oximes and is a key step in the synthesis of certain benzodiazepines, such as chlordiazepoxide. wikipedia.org
The synthesis of 2-amino-5-chlorobenzophenone oxime is typically carried out by reacting the parent compound with hydroxylamine hydrochloride in an ethanol (B145695) solution. iucr.org The addition of a base, such as sodium hydroxide, facilitates the reaction. The mixture is often refluxed for a short period to ensure the completion of the reaction. The product can then be precipitated by pouring the cooled solution into a dilute acid and ice mixture. This procedure has been reported to produce the oxime in high yield (87%). iucr.org The resulting oxime can exist as different stereoisomers, and specific synthetic methods can be employed to isolate particular isomers, such as the α-oxime. google.com The structure and stereochemistry of these oximes can be thoroughly characterized, with studies reporting crystal structure analyses of different polymorphs. iucr.org
Table 3: Synthesis of 2-Amino-5-chlorobenzophenone Oxime
| Reactant | Reagents | Solvent | Key Conditions | Product |
| 2-Amino-5-chlorobenzophenone | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol | Reflux | 2-Amino-5-chlorobenzophenone oxime |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR data for 4-Amino-2-chlorobenzophenone is not available in the searched resources.
Specific ¹³C NMR data for this compound is not available in the searched resources.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Specific FT-IR spectral data for this compound is not available in the searched resources.
Specific FT-Raman spectral data for this compound is not available in the searched resources.
A detailed assignment of vibrational modes for this compound cannot be performed without its experimental FT-IR and FT-Raman spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, electron ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons. creative-proteomics.com This process not only forms a molecular ion (M⁺), whose m/z value confirms the molecular weight, but also induces fragmentation, providing valuable structural information. creative-proteomics.comlibretexts.org
The fragmentation of the molecular ion is not random; it occurs at the weakest bonds and results in the formation of more stable carbocations. chemguide.co.uklibretexts.org For substituted benzophenones, fragmentation is predictable and primarily involves the cleavage of bonds adjacent to the carbonyl group. nih.gov The resulting mass spectrum displays a unique pattern of peaks corresponding to these fragments. whitman.edu
The molecular ion of this compound (C₁₃H₁₀ClNO) is expected to appear as a doublet due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), with peaks at approximately m/z 231 and 233 in a roughly 3:1 ratio. The fragmentation process is dominated by α-cleavage on either side of the carbonyl functional group.
Key fragmentation pathways include:
Formation of Acylium Ions: Cleavage of the bond between the carbonyl carbon and one of the aromatic rings results in the formation of stable acylium ions. libretexts.org
Cleavage can yield a benzoyl cation ([C₆H₅CO]⁺) with an m/z of 105.
Alternatively, cleavage can produce a 4-amino-2-chlorobenzoyl cation ([NH₂C₆H₃ClCO]⁺) with an m/z of 154 (for ³⁵Cl).
Loss of Carbon Monoxide (CO): The acylium ions can further fragment by losing a neutral carbon monoxide molecule (a loss of 28 Da).
The benzoyl cation (m/z 105) can lose CO to form a phenyl cation ([C₆H₅]⁺) at m/z 77.
The 4-amino-2-chlorobenzoyl cation (m/z 154) can lose CO to form a 4-amino-2-chlorophenyl cation ([NH₂C₆H₃Cl]⁺) at m/z 126.
Cleavage Initiated by the Aromatic Rings: Direct fragmentation of the rings can also occur. For instance, the loss of a chlorine radical from the molecular ion would result in a fragment at m/z 196.
The relative intensity of these fragment peaks helps in the structural elucidation of the molecule. The most stable fragments, such as the benzoyl and phenyl cations, often appear as prominent peaks in the spectrum. nih.govlibretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value (for ³⁵Cl) | Proposed Ion Structure | Fragment Lost |
|---|---|---|
| 231 | [C₁₃H₁₀ClNO]⁺˙ (Molecular Ion) | - |
| 154 | [NH₂C₆H₃ClCO]⁺ | C₆H₅• (Phenyl radical) |
| 126 | [NH₂C₆H₃Cl]⁺ | C₆H₅•, CO |
| 105 | [C₆H₅CO]⁺ | NH₂C₆H₃Cl• (4-amino-2-chlorophenyl radical) |
| 77 | [C₆H₅]⁺ | NH₂C₆H₃Cl•, CO |
Computational Chemistry Investigations of 4 Amino 2 Chlorobenzophenone
Theoretical Studies on Solvent Effects
Theoretical investigations into the influence of solvent on the electronic structure and properties of 4-Amino-2-chlorobenzophenone have not been specifically reported in the surveyed scientific literature. While general studies on solvent effects on related molecular structures exist, a focused computational analysis on this compound is currently unavailable. Such theoretical studies would typically employ computational models, like the Polarizable Continuum Model (PCM), within a quantum mechanical framework to simulate how different solvent environments impact the molecule's geometry, electronic energy levels, and spectroscopic characteristics. These studies are crucial for understanding the behavior of the compound in various chemical environments.
Crystallographic Analysis and Solid State Structure
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on 2-Amino-5-chlorobenzophenone (B30270) have revealed a complex and fascinating solid-state architecture.
A notable crystallographic study of 2-Amino-5-chlorobenzophenone revealed that the asymmetric unit of its triclinic crystal structure contains four independent molecules. iucr.orgresearchgate.net This indicates subtle differences in the conformation of each molecule within the crystal lattice.
For comparison, the related compound 2-Amino-5-chlorobenzophenone oxime, in its monoclinic polymorph, exhibits a dihedral angle of 80.53(4)° between its phenyl and 2-amino-5-chloro benzene (B151609) rings. iucr.orgiucr.orgnih.gov This larger angle is influenced by the geometry of the oxime group connecting the rings.
Table 1: Dihedral Angles in 2-Amino-5-chlorobenzophenone and a Related Derivative
| Compound | Molecule in Asymmetric Unit | Dihedral Angle Between Phenyl Rings (°) |
| 2-Amino-5-chlorobenzophenone | Molecule 1 | 53.7 (2) |
| 2-Amino-5-chlorobenzophenone | Molecule 2 | Varies within range |
| 2-Amino-5-chlorobenzophenone | Molecule 3 | Varies within range |
| 2-Amino-5-chlorobenzophenone | Molecule 4 | 59.8 (2) |
| 2-Amino-5-chlorobenzophenone oxime | - | 80.53 (4) |
Hydrogen bonding plays a pivotal role in the crystal packing of 2-Amino-5-chlorobenzophenone. The amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. In the crystal structure, the molecules are linked by N—H⋯O hydrogen bonds. iucr.orgresearchgate.net These interactions connect the four independent molecules, creating a robust three-dimensional supramolecular architecture. iucr.orgresearchgate.net
In the oxime derivative, strong O—H⋯N hydrogen bonds are the primary supramolecular constructs, leading to the formation of centrosymmetric dimers. iucr.orgiucr.org This highlights how a small modification to the molecular structure can significantly alter the primary hydrogen bonding motifs.
The combination of N—H⋯O hydrogen bonds in 2-Amino-5-chlorobenzophenone results in the formation of a complex 3D network that defines the crystal's stability and physical properties. iucr.orgresearchgate.net The presence of four unique molecules in the asymmetric unit adds a layer of complexity to this packing arrangement.
In one polymorph of its oxime derivative, the packing is further influenced by π–π stacking interactions. iucr.org Specifically, a slip-stacked arrangement with an interplanar separation of 3.340(2) Å is observed between the chloroaniline rings of adjacent molecules. iucr.org However, this interaction is absent in another polymorph, demonstrating how different packing arrangements can arise from the same molecule. iucr.orgnih.gov
Polymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical science. While detailed polymorphic studies on 2-Amino-5-chlorobenzophenone itself are not extensively reported in the provided sources, the existence of multiple crystalline forms is evident from the literature.
At least two polymorphs have been identified: a monoclinic form and a triclinic form. researchgate.netnih.gov The triclinic form is notable for having four independent molecules in its asymmetric unit. iucr.orgresearchgate.net
Furthermore, the derivative 2-Amino-5-chlorobenzophenone oxime has been shown to exist in at least two polymorphic forms: a monoclinic and a triclinic structure. iucr.org The comparison between these polymorphs reveals differences in their hydrogen bonding patterns and the presence or absence of π–π stacking interactions, which directly impacts their crystal packing. iucr.orgnih.gov
Table 2: Known Polymorphic Data for 2-Amino-5-chlorobenzophenone and its Oxime
| Compound | Crystal System | Space Group | Molecules per Asymmetric Unit (Z') | Reference |
| 2-Amino-5-chlorobenzophenone | Triclinic | P1 | 4 | researchgate.net |
| 2-Amino-5-chlorobenzophenone | Monoclinic | P 1 21/n 1 | 1 | nih.gov |
| 2-Amino-5-chlorobenzophenone oxime | Monoclinic | P21/n | - | iucr.org |
| 2-Amino-5-chlorobenzophenone oxime | Triclinic | P-1 | - | iucr.org |
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" plot, showing the contribution of different types of atomic contacts.
While a Hirshfeld analysis for 2-Amino-5-chlorobenzophenone was not found, a detailed study on its monoclinic oxime derivative provides valuable insights. iucr.orgresearchgate.net The analysis allows for a quantitative breakdown of the intermolecular contacts that contribute to the crystal's stability.
The two-dimensional fingerprint plots derived from the Hirshfeld surface show the relative contributions of various interactions. For 2-Amino-5-chlorobenzophenone oxime, the most significant contacts are H⋯H, H⋯C, and H⋯Cl, which is typical for organic molecules. The plots also clearly identify the sharp spikes characteristic of the strong O—H⋯N hydrogen bonds. researchgate.netresearchgate.net Comparing the Hirshfeld surfaces of the monoclinic and triclinic polymorphs of the oxime allows for a direct, quantitative assessment of the differences in their packing environments and intermolecular forces. iucr.orgnih.gov
Photochemical Behavior and Degradation Studies
Photodegradation Pathways and Mechanisms
The photodegradation of 4-Amino-2-chlorobenzophenone involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of various degradation products. While specific, detailed pathways for this compound are not extensively documented in publicly available literature, the degradation mechanisms can be inferred from the behavior of similar aromatic ketones and chloroaromatic compounds.
One probable pathway involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond upon photoexcitation. This process would generate a benzophenone (B1666685) radical and a chlorine radical. The high reactivity of these radicals can lead to a cascade of subsequent reactions, including hydrogen abstraction from the solvent or other organic molecules, and reactions with molecular oxygen to form peroxy radicals. These peroxy radicals can then undergo further reactions to form a variety of oxygenated products.
Another potential degradation pathway is initiated by the excitation of the benzophenone moiety itself. Upon absorption of UV radiation, the carbonyl group can be excited to a triplet state. This excited state is a powerful oxidant and can initiate degradation through several mechanisms, including electron transfer and hydrogen abstraction.
The amino group on the aromatic ring can also influence the photodegradation process. It may undergo photo-oxidation, leading to the formation of nitroso and nitro derivatives. The presence of both an amino group and a chlorine atom on the same aromatic ring can lead to complex degradation pathways with a variety of intermediate and final products.
A study on the photochemical decomposition of other chlorine-containing drugs, such as chlorpromazine, has shown that the cleavage of the C-Cl bond is a primary photochemical process. nih.gov This supports the likelihood of a similar initial step in the photodegradation of this compound.
Table 1: Potential Photodegradation Mechanisms of this compound
| Proposed Mechanism | Initial Step | Potential Intermediates |
| Homolytic C-Cl Bond Cleavage | Absorption of UV light leading to the breaking of the carbon-chlorine bond. | 4-Amino-2-benzoylphenyl radical, Chlorine radical. |
| Photo-oxidation of Amino Group | Excitation of the molecule leading to oxidation of the -NH2 group. | Nitroso and nitro derivatives. |
| Carbonyl Group Excitation | UV absorption by the C=O group leading to an excited triplet state. | Triplet state this compound. |
Note: The information in this table is based on general principles of photochemistry and studies of analogous compounds, as specific research on the photodegradation products of this compound is limited.
Role as a Photosensitizer
Benzophenone and its derivatives are well-known for their ability to act as photosensitizers. tum.demedicaljournals.se A photosensitizer is a molecule that, after absorbing light, can transfer the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule. This process is crucial in various chemical and biological systems.
The general mechanism of photosensitization by benzophenones involves the following steps:
Light Absorption: The benzophenone molecule absorbs a photon of light, promoting it to an excited singlet state.
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state.
Energy Transfer: The excited triplet state of the benzophenone can then interact with other molecules in two primary ways:
Triplet-Triplet Energy Transfer: It can transfer its energy directly to another molecule, promoting it to its triplet state.
Electron Transfer: It can act as an electron acceptor or donor, leading to the formation of radical ions.
Generation of Reactive Oxygen Species (ROS): In the presence of molecular oxygen, the excited triplet state of benzophenone can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). It can also participate in electron transfer reactions that lead to the formation of other ROS, such as superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (•OH).
However, a significant finding regarding the photosensitizing properties of aminobenzophenones comes from a study by Placzek et al. Their research demonstrated that the presence of an amino group (-NH₂) at the C2 position of the benzophenone molecule abolishes its phototoxic effects. medicaljournals.semedicaljournals.se This suggests that this compound may not be an effective photosensitizer. The intramolecular hydrogen transfer from the amino group to the excited ketone moiety can lead to the deactivation of the phototoxic triplet state. medicaljournals.se
Therefore, while the benzophenone core structure is typically associated with strong photosensitizing capabilities, the specific substitution pattern of this compound, with an amino group at the 2-position, likely mitigates this property.
Table 2: Factors Influencing the Photosensitizing Role of this compound
| Feature | Implication for Photosensitizing Activity |
| Benzophenone Core | Inherently capable of forming a long-lived triplet state upon photoexcitation, a key requirement for a photosensitizer. |
| Amino Group at C2 Position | Leads to the quenching of the excited triplet state through intramolecular hydrogen transfer, thereby abolishing phototoxicity and reducing or eliminating its role as a photosensitizer. medicaljournals.semedicaljournals.se |
Supramolecular Chemistry and Self Assembly
Design of Hydrogen-Bonded Molecular Assemblies
The molecular architecture of 4-Amino-2-chlorobenzophenone, featuring a hydrogen bond donor (the amino group) and acceptor sites (the carbonyl group and the chlorine atom), makes it a candidate for the formation of predictable hydrogen-bonded networks. Research into the self-assembly of related aminobenzophenone isomers and derivatives provides a framework for understanding the potential supramolecular synthons that this compound might form.
Cocrystallization and Crystal Engineering
Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling the intermolecular interactions. Cocrystallization, the formation of a crystalline structure containing two or more neutral molecular components in a stoichiometric ratio, is a powerful tool in this endeavor. For this compound, cocrystallization presents an opportunity to modulate its physicochemical properties and to create novel supramolecular architectures.
The selection of a suitable coformer is critical in cocrystal design. Coformers with complementary hydrogen bonding functionalities, such as carboxylic acids or amides, could form robust and predictable synthons with the amino and carbonyl groups of this compound. For example, a carboxylic acid coformer could interact with the amino group via an N—H⋯O hydrogen bond, while also potentially interacting with the benzophenone's carbonyl group.
Advanced Analytical Methods for Detection and Quantification
Chromatographic Techniques
Chromatographic methods are central to the separation and analysis of individual components within a mixture. The selection of a specific technique is contingent upon the analyte's properties, such as its volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. A reverse-phase HPLC method would likely be the most suitable approach for 4-Amino-2-chlorobenzophenone. In this modality, a nonpolar stationary phase is used in conjunction with a polar mobile phase.
A hypothetical HPLC method for this compound could be developed using a C18 column. The mobile phase would likely consist of a mixture of acetonitrile and water, potentially with the addition of a modifier like formic acid to improve peak shape and ionization efficiency for mass spectrometric detection. Detection could be achieved using a UV detector, leveraging the chromophoric nature of the benzophenone (B1666685) core.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For the analysis of this compound, a high-temperature capillary column, such as a DB-5ms, would be appropriate.
Prior to analysis, derivatization of the primary amine group may be necessary to improve the compound's volatility and thermal stability, thereby enhancing chromatographic performance. The mass spectrometer would provide detailed structural information based on the fragmentation pattern of the molecule upon electron ionization, allowing for confident identification.
Table 2: Prospective GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and selective means of analysis for electroactive compounds. The amino group in this compound is susceptible to oxidation, making it a candidate for electrochemical detection. Techniques such as cyclic voltammetry could be employed to study its redox behavior and determine the optimal potential for detection.
For quantitative analysis, techniques like differential pulse voltammetry or square-wave voltammetry could be utilized with a modified electrode, such as a glassy carbon electrode, to achieve low detection limits. The development of such a method would require a thorough investigation of the compound's electrochemical properties in various supporting electrolytes.
Environmental Monitoring Methodologies
The monitoring of this compound in environmental matrices, such as water or soil, would necessitate a multi-step approach. The initial stage would involve sample collection, followed by an extraction procedure to isolate the analyte from the complex matrix. Solid-phase extraction (SPE) with a suitable sorbent would be a common choice for this purpose.
Following extraction and pre-concentration, the sample would be analyzed using a sensitive and selective analytical technique, most likely LC-MS/MS. This would provide the low detection limits required for environmental monitoring and the high degree of certainty needed for identification in complex samples. The development of a robust environmental monitoring methodology would require rigorous validation, including studies on extraction recovery, matrix effects, and method detection limits.
Future Research Directions
Exploration of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research into the synthesis of 4-Amino-2-chlorobenzophenone and its analogues will likely focus on novel and sustainable methodologies that offer improvements over classical approaches such as Friedel-Crafts acylation, which often rely on harsh conditions.
Key areas for exploration include:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. Investigating the synthesis of this compound using microreactor technology could lead to higher yields and purity, with reduced reaction times and waste generation.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Researchers could explore the potential of biocatalysts, such as transaminases or ketoreductases, to facilitate key steps in the synthesis of this compound or its precursors. This approach could offer high selectivity and milder reaction conditions.
Alternative Catalytic Systems: There is an ongoing effort to replace hazardous and expensive catalysts with more sustainable alternatives. Research could focus on employing earth-abundant metal catalysts or even metal-free catalytic systems for the synthesis of this benzophenone (B1666685) derivative. For instance, methods using iron powder for the reduction of isoxazole precursors have been reported for related isomers and could be adapted. google.com
| Synthesis Approach | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, improved control, scalability, reduced waste | Development of continuous flow processes for key reaction steps. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Screening and engineering of enzymes for specific synthetic transformations. |
| Alternative Catalysts | Reduced cost, lower toxicity, increased sustainability | Exploration of earth-abundant metal catalysts and metal-free systems. |
Design and Synthesis of Advanced Functional Derivatives
The this compound scaffold is a valuable starting point for the synthesis of a wide array of advanced functional derivatives with tailored properties. Future research will undoubtedly focus on leveraging this core structure to create novel molecules for diverse applications.
Promising avenues for the design and synthesis of new derivatives include:
Heterocyclic Systems: Aminobenzophenones are well-established precursors for the synthesis of various heterocyclic compounds, such as benzodiazepines, quinazolines, and acridones. researchgate.net Future work could involve the development of novel synthetic routes to new heterocyclic systems derived from this compound, which may exhibit unique biological activities. For example, derivatives of the isomeric 2-amino-5-chlorobenzophenone (B30270) are used to produce skeletal muscle relaxants. arabjchem.orgresearchgate.net
Medicinal Chemistry Scaffolds: The structural motifs within this compound are present in many biologically active molecules. Systematic modifications of the amino and chloro substituents, as well as the benzoyl group, could lead to the discovery of new therapeutic agents. Research could target the development of derivatives as potential anticancer, antimicrobial, or anti-inflammatory agents. chemicalbook.com
Materials Science Applications: The inherent photochemical properties of the benzophenone core suggest that derivatives of this compound could find applications in materials science. chemicalbook.com Research could focus on synthesizing derivatives that can act as photostabilizers in polymers, organic light-emitting diodes (OLEDs), or as dye sensitizers in solar cells. chemicalbook.com
Deeper Elucidation of Structure-Property Relationships through Integrated Experimental and Computational Approaches
A fundamental understanding of the relationship between the molecular structure of this compound and its physicochemical properties is crucial for the rational design of new derivatives. The integration of experimental techniques with computational modeling will be instrumental in achieving this.
Future research in this area should include:
Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. scialert.netresearchgate.net DFT calculations can be used to predict parameters such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and vibrational frequencies. scialert.netrsc.org This information can provide insights into the reactivity and spectral properties of this compound and its derivatives. A linear relationship between experimentally measured reduction potentials and DFT-calculated LUMO energies has been established for a series of substituted benzophenones. researchgate.net
Conformational Analysis: The relative orientation of the two phenyl rings in benzophenones, often described by the ring twist angles, significantly influences their properties. nih.gov X-ray crystallography and computational methods can be used to study the preferred conformations of this compound and its derivatives, and how these are affected by different substitution patterns and intermolecular interactions, such as hydrogen bonding. nih.govorientjchem.org
Spectroscopic and Photochemical Studies: A thorough investigation of the absorption and emission properties of these compounds is essential. Time-dependent DFT (TD-DFT) can be used to interpret experimental UV-Vis spectra. rsc.org Furthermore, studying the photochemical behavior, such as intramolecular photoredox reactions, can reveal new synthetic possibilities and applications. researchgate.netacs.org
| Approach | Key Insights | Research Focus |
| Computational Modeling (DFT) | Electronic structure, reactivity, spectral properties. scialert.netresearchgate.net | Predicting the effects of substituents on molecular properties. |
| Conformational Analysis | Influence of 3D structure on physical and chemical behavior. nih.gov | Investigating the impact of substitution on ring twist angles and crystal packing. |
| Spectroscopic & Photochemical Studies | Light absorption, emission, and reactivity upon photoexcitation. researchgate.netacs.org | Understanding the excited-state dynamics and exploring photochemical applications. |
Investigation of Potential Applications in Emerging Fields
The unique properties of this compound and its derivatives make them promising candidates for applications in several emerging scientific and technological fields.
Future investigations should explore the following areas:
Targeted Cancer Therapy: The development of small molecule kinase inhibitors is a major focus in oncology research. ed.ac.uk The this compound scaffold could be used to design and synthesize novel kinase inhibitors that target specific signaling pathways involved in cancer progression. mdpi.comnih.govelsevierpure.com
Antiviral Agents: There is a continuous need for new antiviral drugs to combat existing and emerging viral threats. Recent studies have shown that derivatives of related structures, such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, are potent inhibitors of human adenovirus. nih.gov This suggests that derivatives of this compound could be explored for their antiviral activity.
Photochemical Bioconjugation: The photochemical reactivity of the benzophenone moiety can be harnessed for applications in chemical biology. researchgate.net Upon photoactivation, benzophenones can form covalent bonds with nearby molecules, a property that can be used for protein labeling and the synthesis of antibody-drug conjugates. researchgate.net Research into functionalized derivatives of this compound could lead to new tools for bioconjugation.
Q & A
Q. What are the recommended methods for synthesizing 4-Amino-2-chlorobenzophenone?
A common approach involves coupling reactions between substituted benzophenone precursors and amine derivatives. For example, halogenated benzophenones (e.g., 2-chloro derivatives) can undergo nucleophilic aromatic substitution with ammonia or protected amines under controlled conditions . Reaction optimization may require catalysts like Cu(I) or Pd-based systems to enhance regioselectivity. Proper purification via column chromatography or recrystallization is critical to isolate the product .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound at +4°C in airtight, light-resistant containers to prevent degradation. Avoid prolonged exposure to moisture, as phenolic and amino groups may undergo hydrolysis or oxidation. Transport at room temperature is acceptable for short durations . Always use inert atmospheres (e.g., nitrogen) during experimental handling to minimize reactive side reactions .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns on the benzene ring (e.g., chloro and amino group positions).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 231.03 for CHClNO).
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
- X-ray Crystallography : Resolves crystal packing and molecular geometry, though single-crystal growth may require slow evaporation from ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
Discrepancies between experimental (e.g., NMR coupling constants) and computational (DFT-predicted) data often arise from solvent effects or dynamic processes. For example, tautomeric equilibria between amino and imino forms in solution can skew NMR results. Cross-validate using multiple techniques: X-ray crystallography for solid-state structure and variable-temperature NMR to detect dynamic behavior .
Q. What experimental design considerations are critical for optimizing regioselectivity in derivative synthesis?
When synthesizing analogs (e.g., fluorinated or brominated derivatives), steric and electronic factors dominate. Use directing groups (e.g., methoxy) to control electrophilic substitution sites. For instance, introducing a fluoro group at the para-position relative to the amino group requires careful selection of fluorinating agents (e.g., Selectfluor®) and reaction monitoring via TLC to avoid over-halogenation .
Q. How can researchers mitigate challenges in isolating this compound from byproducts?
Common byproducts include dihalogenated or over-aminated species. Employ gradient elution in HPLC with acetonitrile/water (0.1% formic acid) to separate closely related impurities. For scale-up, consider fractional crystallization using ethanol or dichloromethane/hexane mixtures. LC-MS tracking of reaction intermediates helps identify optimal quenching points .
Q. What mechanisms underlie the biological activity of this compound derivatives?
Derivatives like Schiff bases (e.g., imine-linked compounds) exhibit antimicrobial or antioxidant activity via redox cycling or metal chelation. For example, the chloro group enhances lipophilicity, improving membrane penetration, while the amino group enables hydrogen bonding with biological targets. Mechanistic studies should combine in vitro assays (e.g., DPPH radical scavenging) with molecular docking to map interactions .
Q. How do solvent and pH conditions affect the stability of this compound in aqueous systems?
Under acidic conditions (pH < 3), protonation of the amino group reduces reactivity, while alkaline conditions (pH > 9) promote deprotonation of the phenolic -OH, increasing susceptibility to oxidation. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 280 nm) reveal optimal storage in neutral buffers like PBS with 1 mM EDTA to chelate metal catalysts of degradation .
Methodological Notes
- Spectral Databases : Cross-reference PubChem CID 7265 for H/C NMR shifts and IR bands .
- Safety Protocols : Follow IARC guidelines for handling aromatic amines, including PPE (gloves, lab coats) and fume hood use .
- Data Reproducibility : Report reaction yields, purity, and spectroscopic parameters in alignment with Acta Crystallographica standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
